

Difurfurylideneacetone: A Technical Guide for Advanced Research and Drug Development

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Compound of Interest

Compound Name: *Difurfurylideneacetone*

Cat. No.: B168639

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Introduction: Beyond a Simple Curcuminoid Analog

Difurfurylideneacetone (DFA), systematically known as (1E,4E)-1,5-di(furan-2-yl)penta-1,4-dien-3-one, is a symmetrical α,β -unsaturated ketone that has garnered significant interest in medicinal chemistry and materials science. While structurally related to the well-known curcuminoid, dibenzylideneacetone, the replacement of phenyl rings with furan moieties imparts unique electronic and steric properties, leading to a distinct pharmacological and chemical profile. This guide provides an in-depth technical overview of **difurfurylideneacetone**, from its fundamental chemical identity to its synthesis, characterization, and potential applications in drug discovery, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of a compound is paramount for its application in research and development.

Nomenclature and Identifiers:

- Systematic IUPAC Name: (1E,4E)-1,5-di(furan-2-yl)penta-1,4-dien-3-one[1]
- Common Name: **Difurfurylideneacetone**[2]
- CAS Number: 886-77-1[1][2]

- Molecular Formula: C₁₃H₁₀O₃ [1]
- Molecular Weight: 214.22 g/mol [1]
- Synonyms: 1,5-Bis-(2-furanyl)-1,4-pentadien-3-one, DIFA [2][3]

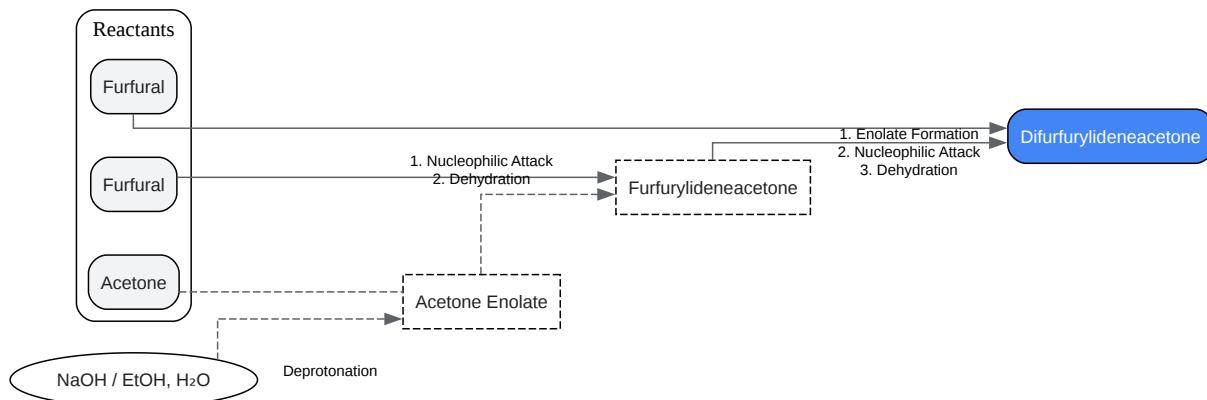
Physicochemical Data:

Property	Value	Source
Appearance	Yellow solid	[2]
Molecular Weight	214.22 g/mol	[1]
Molecular Formula	C ₁₃ H ₁₀ O ₃	[1]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	4	[3]
LogP (calculated)	2.5	[3]

Synthesis of Difurylideneacetone: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing **difurylideneacetone** is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation. This reaction involves the condensation of an aldehyde (furfural) with a ketone (acetone). The absence of α -hydrogens in furfural prevents self-condensation, making it an ideal substrate for this reaction.

The causality behind this experimental choice lies in the reactivity of the starting materials. Acetone possesses enolizable α -hydrogens, which are deprotonated by a base (typically sodium or potassium hydroxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of furfural. A subsequent dehydration step, driven by the formation of a stable conjugated system, yields furfurylideneacetone. The process is then repeated on the other side of the acetone molecule to form the final product, **difurylideneacetone**.



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Caption: Synthesis of **Difurfurylideneacetone** via Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of Difurfurylideneacetone

This protocol is a self-validating system, where the successful formation of a yellow precipitate and subsequent characterization confirm the reaction's completion.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2.0 equivalents of furfural and 1.0 equivalent of acetone in ethanol.
- Base Addition: While stirring vigorously at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is exothermic, and maintaining the temperature is crucial for preventing side reactions.
- Reaction Monitoring: A yellow precipitate of **difurfurylideneacetone** should begin to form. The reaction progress can be monitored by thin-layer chromatography (TLC).

- Isolation: After the reaction is complete (typically within 30-60 minutes), the mixture is cooled in an ice bath to maximize precipitation. The solid product is then collected by vacuum filtration.
- Purification: The crude product is washed with cold water to remove any remaining base and then with cold ethanol to remove unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or ethyl acetate.

Spectroscopic Characterization

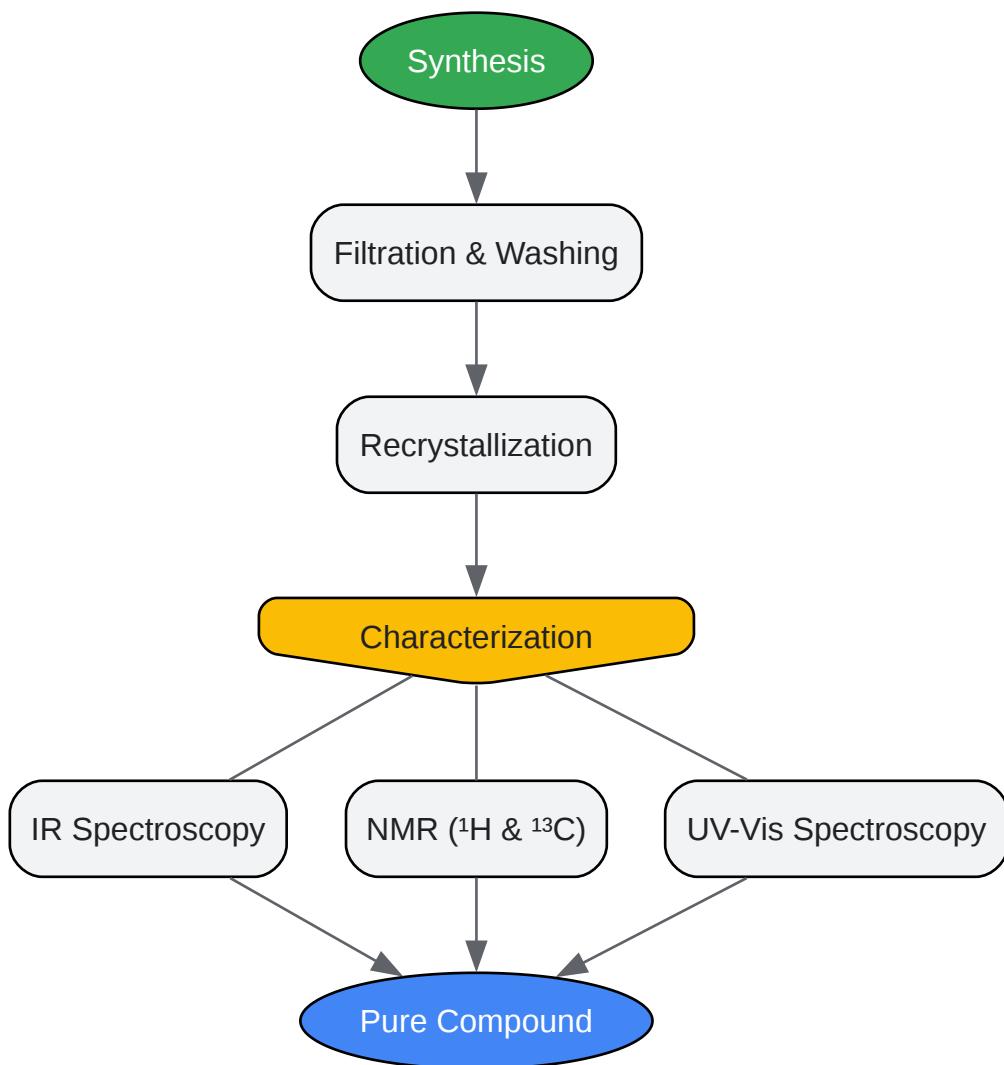
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized **difurfurylideneacetone**.

Infrared (IR) Spectroscopy: The IR spectrum of **difurfurylideneacetone** is characterized by a strong absorption band corresponding to the C=O stretch of the α,β -unsaturated ketone, typically in the range of 1640-1660 cm^{-1} . Other significant peaks include those for the C=C stretching of the conjugated system and the characteristic absorptions of the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum provides detailed structural information. The protons on the furan rings and the vinyl protons will appear in the aromatic region (typically δ 6.0-7.5 ppm). The chemical shifts and coupling constants of the vinyl protons are indicative of the trans stereochemistry of the double bonds.
- ^{13}C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon around δ 180-190 ppm. The carbons of the furan rings and the double bonds will appear in the range of δ 110-150 ppm.

UV-Visible (UV-Vis) Spectroscopy: Due to its extended conjugated system, **difurfurylideneacetone** exhibits strong absorption in the UV-Vis region. The principal absorption peak (λ_{max}) is typically observed in the range of 350-400 nm, corresponding to a $\pi \rightarrow \pi^*$ transition.

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Caption: Experimental workflow for the synthesis and characterization of **difurfurylideneacetone**.

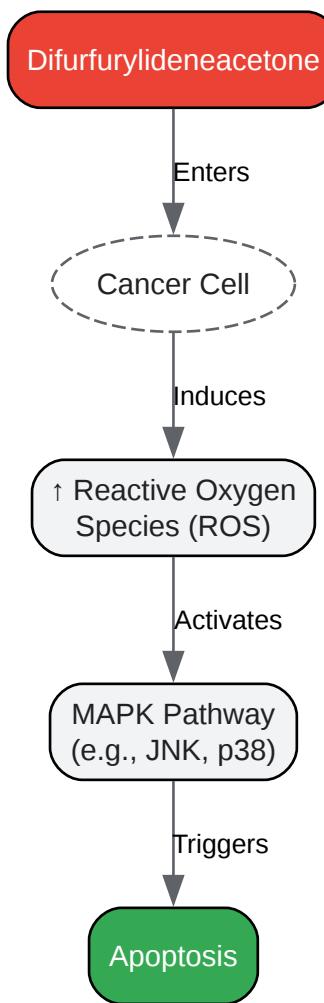
Applications in Drug Development

Difurfurylideneacetone and its derivatives have shown promise in various therapeutic areas, primarily due to their biological activities, which include antimicrobial and potential anticancer effects.

Antimicrobial Activity: The α,β -unsaturated ketone moiety is a known Michael acceptor, which can react with nucleophilic residues (such as cysteine) in microbial enzymes and proteins,

leading to their inactivation. This mechanism is a plausible explanation for the observed antibacterial and antifungal properties of **difurfurylideneacetone**.

Anticancer Potential: Several studies have explored the cytotoxic effects of furan-containing compounds against various cancer cell lines. While the precise mechanisms for **difurfurylideneacetone** are still under investigation, potential modes of action could involve the induction of apoptosis, inhibition of cell proliferation, or modulation of key signaling pathways involved in cancer progression.



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Caption: A hypothetical signaling pathway for the anticancer activity of **difurfurylideneacetone**.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **difurfurylideneacetone**.

- Hazards: It is known to cause skin, eye, and respiratory tract irritation.[\[2\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[\[2\]](#)
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Difurfurylideneacetone is a versatile compound with significant potential in drug discovery and development. Its straightforward synthesis, coupled with its interesting biological activities, makes it an attractive scaffold for the design of novel therapeutic agents. This guide has provided a comprehensive technical overview to aid researchers in their exploration of this promising molecule. Further investigation into its mechanism of action and structure-activity relationships will undoubtedly pave the way for its future applications.

References

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